2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
Chlorophenyl Domain
The 2-chlorophenyl group contributes aromaticity and electronic effects via the electron-withdrawing chlorine atom at the ortho position. This group enhances molecular polarity and influences π-π stacking interactions.
Pyrazole Core
The 1H-pyrazole ring at the molecular center provides:
- Two adjacent nitrogen atoms (positions 1 and 2)
- 5-Cyclopropyl substituent inducing ring strain and conformational rigidity
- 3-Thiophen-2-yl group enabling sulfur-mediated interactions
Ethylacetamide Linker
A two-carbon ethyl chain connects the pyrazole’s nitrogen to the acetamide group, facilitating rotational flexibility while maintaining hydrogen-bonding capacity via the amide NH and carbonyl oxygen.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) key signals (Table 2):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.02 | Broad singlet | 1H | Acetamide NH |
| 7.38–7.21 | Multiplet | 4H | Chlorophenyl aromatic H |
| 6.95 | Doublet | 1H | Thiophene H-5 |
| 6.72 | Doublet | 1H | Thiophene H-4 |
| 4.12 | Triplet | 2H | Ethyl CH₂ adjacent to N |
| 3.55 | Quartet | 2H | Ethyl CH₂ adjacent to CO |
| 1.98 | Multiplet | 1H | Cyclopropyl CH |
| 0.92–0.65 | Multiplet | 4H | Cyclopropyl CH₂ |
¹³C NMR (101 MHz, CDCl₃) highlights:
- 169.8 ppm : Acetamide carbonyl
- 145.2 ppm : Pyrazole C-3
- 134.1 ppm : Chlorophenyl C-Cl
- 126.5 ppm : Thiophene C-2
The cyclopropyl carbons appear at 10.4 ppm (CH) and 3.8–3.5 ppm (CH₂) .
Mass Spectrometric Fragmentation Patterns
HRMS (ESI⁺) analysis revealed characteristic fragments (Figure 2):
- m/z 385.9 : [M+H]⁺ molecular ion
- m/z 242.1 : Loss of chlorophenylacetamide (C₈H₆ClNO)
- m/z 143.0 : Thiophen-2-yl-pyrazole fragment
- m/z 77.0 : Cyclopropyl cation
Fragmentation occurs primarily at the acetamide linkage and pyrazole-thiophene bond.
Infrared Spectroscopy of Functional Groups
FT-IR (KBr, cm⁻¹) identified critical functional groups:
- 3280 : N-H stretch (amide)
- 1665 : C=O stretch (amide I band)
- 1540 : N-H bend (amide II)
- 690 : C-S-C stretch (thiophene)
- 540 : C-Cl stretch
The absence of O-H stretches above 3000 cm⁻¹ confirms the absence of hydroxyl impurities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-5-2-1-4-15(16)12-20(25)22-9-10-24-18(14-7-8-14)13-17(23-24)19-6-3-11-26-19/h1-6,11,13-14H,7-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGUIEDHOIRUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=CC=C3Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the amine group with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could interact with these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Benzothiazole Derivatives : The trifluoromethyl group in the benzothiazole analog (75% yield via microwave synthesis) highlights efficient methods for electron-deficient heterocycles . Compared to the target compound, this derivative may exhibit enhanced metabolic stability due to fluorine atoms.
- Thiazole Derivatives : The 2,6-dichlorophenyl-thiazole analog demonstrates crystallographic stability via N–H⋯N hydrogen bonding, suggesting similar acetamides could prioritize solid-state packing for formulation .
- Pyrazole-Triazole Hybrids : These compounds () combine pyrazole’s hydrogen-bonding capacity with triazole’s rigidity, which may mimic the target compound’s pyrazole-thiophene synergy in receptor interactions .
Physicochemical and Electronic Properties
- Crystallography : The thiazole analog’s twisted dichlorophenyl-thiazole dihedral angle (79.7°) indicates steric hindrance, a property shared with the target compound’s bulky cyclopropyl-thiophene substituents .
- Electronic Effects : Theoretical studies on oxadiazole-thioacetamides () reveal narrowed HOMO-LUMO gaps due to electron-withdrawing groups, which could enhance the target compound’s reactivity in charge-transfer interactions .
Biological Activity
2-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, identified by its CAS number 2034477-23-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.9 g/mol. Its structure features a chlorophenyl group, a cyclopropyl moiety, and a thiophene-pyrazole linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 385.9 g/mol |
| CAS Number | 2034477-23-9 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Case Studies
- Inhibition of Cell Proliferation : A study reported an IC50 value of approximately 5.85 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, significantly increasing the levels of caspase-3 and reducing TNF-α levels by up to 87% .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.
Mechanisms
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of various inflammatory mediators. This suggests that the compound could be beneficial in treating diseases characterized by chronic inflammation.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with key enzymes involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
